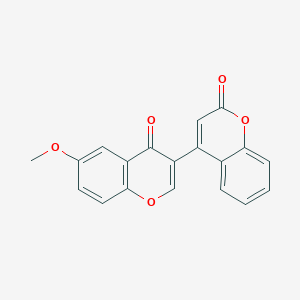
6-Methoxy-3-(2-oxochromen-4-YL)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. These compounds exhibit a broad range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromanone derivatives.
Applications De Recherche Scientifique
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s structure allows it to interact with biological macromolecules, leading to modulation of cellular pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but different biological activities.
Chroman-2-one: Another related compound with variations in its chemical structure and properties.
Flavonoids: A broader class of compounds that share some structural similarities with chromanones.
Uniqueness
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
820209-55-0 |
|---|---|
Formule moléculaire |
C19H12O5 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
6-methoxy-3-(2-oxochromen-4-yl)chromen-4-one |
InChI |
InChI=1S/C19H12O5/c1-22-11-6-7-16-14(8-11)19(21)15(10-23-16)13-9-18(20)24-17-5-3-2-4-12(13)17/h2-10H,1H3 |
Clé InChI |
OLOFZRSSBBGGCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC(=O)OC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


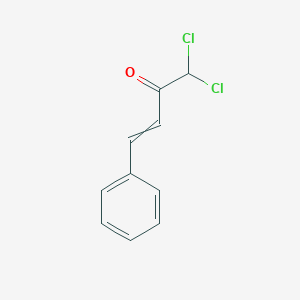
![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
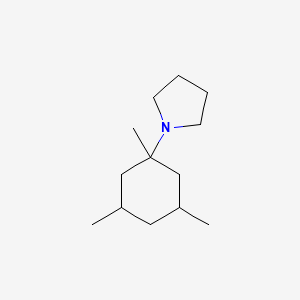

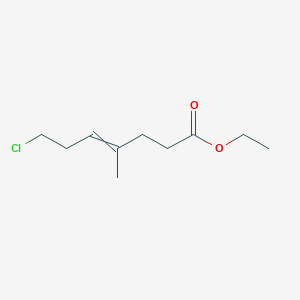

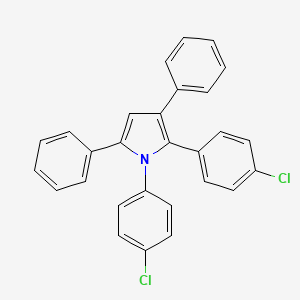

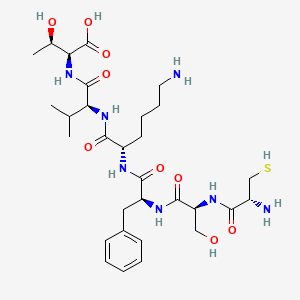
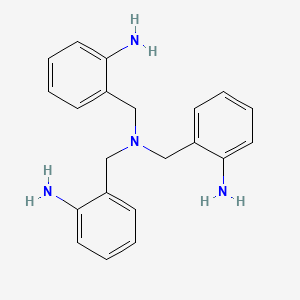
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)

